(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This is achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Diethoxy Groups: The next step involves the introduction of diethoxy groups at specific positions on the isoindole ring. This is typically done through an alkylation reaction using ethylating agents.
Attachment of the Phenylacetic Acid Moiety: The final step involves the attachment of the phenylacetic acid moiety to the isoindole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid has several scientific research applications:
Pharmacology: It is studied as a prostanoid EP4 receptor antagonist, which has implications in treating inflammatory conditions and pain management.
Biochemistry: The compound is used to study receptor-ligand interactions and signal transduction pathways.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs targeting prostanoid receptors.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves its role as a competitive antagonist of the prostanoid EP4 receptor. By binding to this receptor, the compound inhibits the action of prostaglandin E2 (PGE2), which is involved in various physiological and pathological processes, including inflammation and pain . The molecular targets include the EP4 receptor, and the pathways involved are related to the inhibition of PGE2-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
GW627368X: Another prostanoid EP4 receptor antagonist with a similar structure but different substituents.
GSK726701A: A partial agonist of the EP4 receptor used in pain management research.
Uniqueness
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid is unique due to its specific diethoxy substituents and its potent antagonistic activity at the EP4 receptor. This makes it a valuable tool in pharmacological research and a potential lead compound for drug development .
Properties
Molecular Formula |
C24H23NO5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C24H23NO5/c1-3-29-22-17-7-5-6-8-18(17)23(30-4-2)21-19(22)14-25(24(21)28)16-11-9-15(10-12-16)13-20(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,26,27) |
InChI Key |
ARFPOOKHKRZHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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